Magnesium zirconium chloride
Description
Properties
CAS No. |
100402-40-2 |
|---|---|
Molecular Formula |
Cl6MgZr |
Molecular Weight |
328.229 |
IUPAC Name |
magnesium;zirconium(4+);hexachloride |
InChI |
InChI=1S/6ClH.Mg.Zr/h6*1H;;/q;;;;;;+2;+4/p-6 |
InChI Key |
XVWNLOROHIUVSB-UHFFFAOYSA-H |
SMILES |
[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Chemical Reactions Analysis
Table 1: Thermodynamic Data for Reaction Components
| Compound | ΔH°f (kJ/mol) | Melting Point (°C) |
|---|---|---|
| ZrCl₄ | -230.0 | 437 |
| MgCl₂ | -153.2 | 712 |
| Mg | 0.0 | 651 |
Thermal Decomposition
At elevated temperatures (>900°C), magnesium zirconium chloride undergoes dissociation during vacuum distillation processes to separate zirconium sponge from magnesium chloride :Critical parameters :
- Optimal vacuum separation occurs at 920–930°C with residual pressures below 10⁻³ torr .
- Sublimation of MgCl₂ occurs at ~1412°C , facilitating its removal .
Hydrolysis Reactions
MgZrCl₄ reacts exothermically with water or moisture, producing hydrochloric acid (HCl) and hydrated zirconium oxides :Safety notes :
Redox Behavior in Alloy Formation
This compound acts as an intermediate in zirconium-magnesium alloy synthesis. Research highlights its role in forming Mg-Zr pseudo-alloys during reduction :
- Excess Mg reduces ZrCl₄ to metallic Zr, which alloys with residual Mg at 654°C (peritectic reaction) .
- Alloys exhibit enhanced mechanical properties due to Zr’s grain-refining effects .
Table 2: Phase Behavior in Mg-Zr Systems
| Zr Content (wt%) | Phase Transition Temperature (°C) | Dominant Phase |
|---|---|---|
| 0.58 | 654 | α-Mg + MgZr |
| >30.3 | 1860 | β-Zr |
Comparison with Similar Compounds
Key Differences from Mg-Zr Complexes :
Key Differences from Mg-Zr Complexes :
Aluminum Chlorhydrate (Al₂Cl(OH)₅)
Chemical Formula : Al₂Cl(OH)₅
Molecular Weight : 174.45 g/mol
Properties :
Comparison with Mg-Zr Complexes :
Zirconium Oxy chloride (ZrOCl₂)
Chemical Formula : ZrOCl₂
Molecular Weight : 232.23 g/mol
Properties :
Key Differences from Mg-Zr Complexes :
Data Tables
Table 1: Comparative Properties of Magnesium Zirconium Chloride and Related Compounds
Table 2: Antiperspirant Performance Comparison
Research Findings and Industrial Relevance
- Kroll Process : ZrCl₄ is reduced by magnesium to produce zirconium metal, yielding MgCl₂ as a byproduct . This highlights the interplay between Zr and Mg compounds in metallurgy.
- Antiperspirant Innovation: Mg-Zr complexes address the limitations of standalone zirconium salts (e.g., acidity) while maintaining efficacy, making them viable alternatives to aluminum-based products .
- Safety Protocols : Handling ZrCl₄ requires specialized facilities due to its hygroscopicity and reactivity, whereas Mg-Zr complexes are formulated for safer consumer use .
Preparation Methods
Molten Magnesium Reaction with Zirconium Chloride
The foundational method involves reacting zirconium chloride (ZrCl₄) with molten magnesium at temperatures between 1,350°F and 1,500°F. A magnesium charge is first heated to the molten state, after which ZrCl₄ is introduced incrementally to prevent rapid vaporization. The reaction proceeds as:
Stoichiometric ratios require at least 25 wt% ZrCl₄ relative to the magnesium charge to ensure complete zirconium reduction. Mechanical stirring for 2–10 minutes ensures homogeneous mixing, followed by a 2–10 minute settling period to separate the denser zirconium-magnesium master alloy from the upper MgCl₂ layer.
Key Parameters:
| Parameter | Range/Value | Impact on Reaction Efficiency |
|---|---|---|
| Temperature | 1,350–1,500°F | Minimizes ZrCl₄ vaporization |
| ZrCl₄:Mg Ratio | ≥1:4 by weight | Ensures stoichiometric excess |
| Stirring Duration | 2–10 minutes | Enhances Zr dispersion |
Inert Salt Additives and Their Role
To mitigate zirconium chloride sublimation, inert salts such as NaCl, KCl, or BaCl₂ are blended with ZrCl₄ prior to addition. These salts form low-melting eutectics with MgCl₂, reducing the mixture’s viscosity and facilitating phase separation. For example, a NaCl-ZrCl₄ mixture (1:1 molar ratio) lowers the melting point to ~800°F, enabling efficient gravitational separation even at reduced temperatures. Post-reaction, the salt layer is decanted, and the master alloy undergoes sequential cooling and reheating to isolate zirconium-rich fractions.
Temperature and Time Optimization in Reaction Processes
Temperature modulation plays a dual role: it governs reaction kinetics and influences phase separation efficiency. At 1,400–1,450°F, zirconium recovery exceeds 90%, as higher temperatures accelerate MgCl₂ formation while minimizing zirconium oxidation. Prolonged holding at these temperatures (>30 minutes) risks zirconium particle coalescence, reducing alloy homogeneity. Post-separation cooling to 1,000°F partially solidifies the magnesium matrix, allowing residual chloride removal via skimming. Subsequent reheating to 1,300–1,500°F liquefies the alloy for final casting.
Impurity Management and Purification Strategies
Modern methods prioritize impurity sequestration through reactive intermediates. For instance, zirconium tetrachloride reacts with iron, nickel, and silicon impurities to form stable intermetallics like ZrFe₂ or Zr₅Si₃, which precipitate during cooling. Nuclear-grade ZrCl₄ (≥99.9% purity) further reduces oxygen and nitrogen contamination, yielding magnesium alloys with <0.007 wt% incidental impurities.
Impurity Reduction Efficacy:
| Impurity | Initial Concentration (ppm) | Post-Treatment (ppm) |
|---|---|---|
| Fe | 150 | <10 |
| Ni | 50 | <5 |
| Si | 200 | <20 |
Comparative Analysis of Modern vs. Traditional Methods
Traditional batch processes, while effective, suffer from low zirconium yields (60–70%) due to inadequate temperature control. Contemporary continuous systems employ multi-stage reactors with real-time thermal monitoring, achieving yields >95%. The table below highlights critical advancements:
| Aspect | Traditional Method (Pre-2000) | Modern Method (Post-2010) |
|---|---|---|
| Zr Recovery | 60–70% | 90–95% |
| Process Duration | 4–6 hours | 1–2 hours |
| Impurity Levels | 0.1–0.5 wt% | <0.01 wt% |
| Energy Consumption | 12–15 kWh/kg | 8–10 kWh/kg |
Q & A
Q. What is the standard protocol for synthesizing zirconium via magnesium reduction of zirconium tetrachloride (ZrCl₄)?
The Kroll process is the primary method, involving two stages: (1) Chlorination of zirconium oxide (ZrO₂) with Cl₂ and carbon at 900°C to produce ZrCl₄, followed by fractional distillation to isolate pure ZrCl₄ . (2) Reduction of ZrCl₄ with molten magnesium at 700–1100°C under inert conditions to yield zirconium sponge and MgCl₂. Residual Mg and MgCl₂ are removed via vacuum distillation or acid washing (HCl/water) .
Q. How do reaction temperature and stoichiometry influence the efficiency of ZrCl₄ reduction by Mg?
Optimal temperatures vary between 700°C (lab-scale) and 1100°C (industrial), with higher temperatures accelerating kinetics but increasing energy costs. A stoichiometric ratio of 2:1 (Mg:ZrCl₄) is theoretical, but excess Mg (10–20%) is often used to ensure complete reduction and mitigate side reactions (e.g., oxide formation). Lower yields at <700°C are attributed to incomplete Mg-ZrCl₄ interaction .
Q. What analytical methods are used to characterize MgCl₂ byproducts in zirconium synthesis?
Key techniques include:
- Titration : Quantifies residual Mg²⁺ using EDTA under buffered pH conditions .
- Spectral Analysis : FTIR or Raman spectroscopy identifies hydration states (e.g., MgCl₂·6H₂O vs. anhydrous forms) .
- Thermogravimetric Analysis (TGA) : Measures decomposition profiles to assess purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction temperatures for ZrCl₄ reduction (e.g., 700°C vs. 1100°C)?
Contradictions arise from scaling differences (lab vs. industrial setups) and impurity profiles. Lab-scale reactions at 700°C may use ultra-pure ZrCl₄, while industrial processes at 1100°C compensate for impurities (e.g., FeCl₃, SiCl₄) that elevate activation barriers. Controlled experiments with in-situ XRD can map phase transitions to identify temperature thresholds for optimal yield .
Q. What strategies minimize impurities (Fe, Si, residual Mg) in zirconium sponge production?
Q. How does the hygroscopic nature of ZrCl₄ impact experimental reproducibility, and what safeguards are recommended?
ZrCl₄ rapidly hydrolyzes in moist air, forming ZrOCl₂ and HCl gas, which skews stoichiometry. Safeguards include:
- Inert Atmosphere Handling : Use gloveboxes or Schlenk lines with Ar/N₂ purging .
- Stoichiometric Compensation : Pre-dry Mg and adjust reactant ratios to account for minor hydrolysis .
Q. What advanced techniques characterize intermediate phases during ZrCl₄ reduction?
- In-Situ Synchrotron XRD : Tracks real-time phase evolution (e.g., ZrCl₄ → Zr → MgCl₂) at high temperatures .
- SEM-EDS : Maps elemental distribution to detect localized Mg/Zr segregation .
- Mass Spectrometry : Identifies gaseous byproducts (e.g., CO, HCl) to infer reaction pathways .
Methodological Challenges and Data Contradictions
Q. Why do some studies report incomplete MgCl₂ removal despite vacuum distillation?
MgCl₂ can occlude within zirconium sponge pores, requiring prolonged distillation (>24 hrs) or secondary leaching. Contradictory data often stem from variations in sponge porosity (Type C vs. D sponges) and distillation pressure thresholds .
Q. How do researchers validate the absence of hafnium (Hf) in nuclear-grade zirconium produced via Mg reduction?
Hf co-extraction from Zr ores necessitates post-reduction separation via:
Q. What experimental designs mitigate oxygen/nitrogen contamination during Mg-ZrCl₄ reactions?
Oxygen exclusion is achieved using argon-purged reactors and magnesium-sacrificial getters. Nitrogen contamination is minimized by avoiding air leaks and using high-purity inert gases. Post-reduction, zirconium sponges are etched with HF to remove surface oxides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
